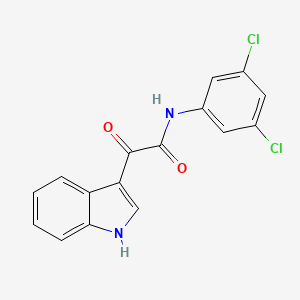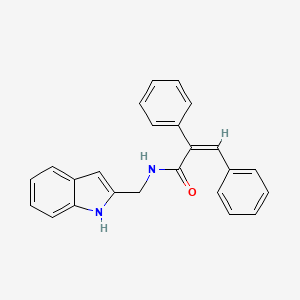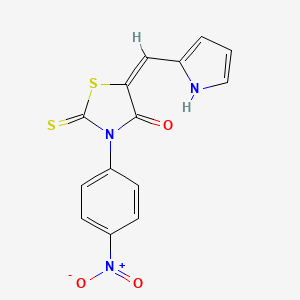![molecular formula C15H21N3O4 B5488269 [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone](/img/structure/B5488269.png)
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a pyrrolidine ring, and a methoxypyridine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and morpholine intermediates, followed by their coupling with the methoxypyridine derivative. Common reagents used in these reactions include various bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone include other morpholine and pyrrolidine derivatives, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-14-8-11(2-3-16-14)15(20)18-9-12(13(19)10-18)17-4-6-22-7-5-17/h2-3,8,12-13,19H,4-7,9-10H2,1H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASFZHQHRSJYFU-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-1-phenylethylideneamino] 4-phenylbenzoate](/img/structure/B5488188.png)
![6-(2,4-DIFLUOROPHENYL)-3-METHYL-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B5488191.png)
![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5488202.png)
![N-(3-ethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5488206.png)

![N-(1-methoxypropan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5488223.png)
![(Z)-3-[3-[(4-fluorophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5488241.png)

![2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid](/img/structure/B5488252.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488266.png)
![{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol](/img/structure/B5488268.png)

![methyl {2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}carbamate](/img/structure/B5488276.png)
